molecular formula C22H25ClN2O4 B2445718 N1-(5-chloro-2-methoxyphenyl)-N2-((1-(4-methoxyphenyl)cyclopentyl)methyl)oxalamide CAS No. 1091398-60-5

N1-(5-chloro-2-methoxyphenyl)-N2-((1-(4-methoxyphenyl)cyclopentyl)methyl)oxalamide

Cat. No. B2445718
CAS RN: 1091398-60-5
M. Wt: 416.9
InChI Key: LQYXKCMOZKCKLW-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups. It has two aromatic rings (phenyl groups), one of which is substituted with a chloro and a methoxy group, and the other with a methoxy group. It also contains an oxalamide group, which is a type of amide, and a cyclopentyl group, which is a type of cycloalkane .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the aromatic rings and the amide group would likely contribute to the compound’s stability and reactivity .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include characteristics like melting point, boiling point, solubility, and stability. These properties are determined by the compound’s molecular structure and the intermolecular forces between its molecules .

Scientific Research Applications

Structural Analysis and Chemical Properties

The chemical structure of N1-(5-chloro-2-methoxyphenyl)-N2-((1-(4-methoxyphenyl)cyclopentyl)methyl)oxalamide plays a significant role in its reactivity and interaction with various substrates. In a study focused on the reactivity of oxalamide-based N-heterocyclic carbenes, it was found that specific structural elements could influence the chemical reactivity and stability of such compounds. These structural characteristics are crucial for understanding how these compounds can be utilized in various chemical reactions, including cyclopropanation and interactions with elemental selenium, as well as their role in forming stable fluorescent dimerization products (Braun, Frank, & Ganter, 2012)(Braun et al., 2012).

Environmental Degradation Studies

In environmental studies, related compounds have been examined for their degradation potential under specific conditions. For instance, the complete oxidation of metolachlor (a compound sharing a structural motif with N1-(5-chloro-2-methoxyphenyl)-N2-((1-(4-methoxyphenyl)cyclopentyl)methyl)oxalamide) in water through the photoassisted Fenton reaction highlights the environmental fate and breakdown pathways of such chemicals. These findings are pivotal for assessing the environmental impact and degradation kinetics of related oxalamide derivatives in aquatic systems (Pignatello & Sun, 1995)(Pignatello & Sun, 1995).

Synthesis and Reactivity

The synthesis and chemical reactivity of related compounds, such as the exploration of novel synthetic approaches to N-(2-carboxyaryl)-N2-(aryl or H)oxalamides, provide insight into the versatility and applicability of these chemicals in creating various derivatives. Such research delineates the pathways for generating new compounds with potential applications in pharmaceuticals, material science, and organic synthesis (Mamedov et al., 2016)(Mamedov et al., 2016).

Future Directions

Future research on this compound could involve studying its synthesis, properties, and potential applications. This could include exploring its reactivity, investigating its potential uses, and conducting toxicity studies to assess its safety .

properties

IUPAC Name

N'-(5-chloro-2-methoxyphenyl)-N-[[1-(4-methoxyphenyl)cyclopentyl]methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25ClN2O4/c1-28-17-8-5-15(6-9-17)22(11-3-4-12-22)14-24-20(26)21(27)25-18-13-16(23)7-10-19(18)29-2/h5-10,13H,3-4,11-12,14H2,1-2H3,(H,24,26)(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQYXKCMOZKCKLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2(CCCC2)CNC(=O)C(=O)NC3=C(C=CC(=C3)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(5-chloro-2-methoxyphenyl)-N2-((1-(4-methoxyphenyl)cyclopentyl)methyl)oxalamide

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